2-(2,2-dimethyloxan-4-yl)ethan-1-ol
Description
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is a cyclic ether alcohol featuring an oxane (tetrahydropyran) ring substituted with two methyl groups at the 2-position and an ethanol moiety at the 4-position. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol. The dimethyl groups enhance steric hindrance and hydrophobicity, while the alcohol group enables hydrogen bonding and derivatization reactions such as esterification or oxidation .
Properties
CAS No. |
1050496-81-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyloxane with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(2,2-dimethyloxan-4-yl)ethanal.
Reduction: Formation of 2-(2,2-dimethyloxan-4-yl)ethane.
Substitution: Formation of 2-(2,2-dimethyloxan-4-yl)ethyl halides or amines.
Scientific Research Applications
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyloxan-4-yl)ethan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The ethan-1-ol chain provides structural flexibility, allowing the compound to fit into various binding pockets and exert its effects through different pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(2,2-dimethyloxan-4-yl)ethan-1-ol is best understood through comparative analysis with analogous compounds. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents/Functional Groups | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | Oxane (tetrahydropyran) | - 2,2-Dimethyl - 4-Ethanol |
High hydrophobicity due to dimethyl groups; moderate solubility in polar solvents via -OH group. Potential use in polymer plasticizers. | |
| 2-(2-Methyloxan-4-yl)ethan-1-amine | Oxane | - 2-Methyl - 4-Ethanamine |
Amine group enables nucleophilic reactions (e.g., Schiff base formation). Lower hydrophobicity than dimethyl variant. Used in drug intermediate synthesis. | |
| 2-(4-Methylfuran-2-yl)ethan-1-ol | Furan | - 4-Methyl - 2-Ethanol |
Aromatic furan ring increases reactivity in Diels-Alder reactions. Lower thermal stability than oxane derivatives. Explored in flavor/fragrance industries. | |
| 2-(Thiomorpholin-3-yl)ethan-1-ol | Thiomorpholine (S-containing ring) | - 3-Ethanol - Sulfur atom |
Sulfur enhances electron density; potential antimicrobial activity. Higher solubility in non-polar solvents vs. oxane analogs. | |
| 2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol | Ethanol + ether/amine chain | - Branched alkylamine - Ethoxy group |
Amphiphilic structure enables surfactant-like behavior. Studied for drug delivery systems. |
Key Findings from Comparative Studies
Ring Type and Reactivity :
- Oxane vs. Furan : Oxane derivatives (e.g., this compound) exhibit higher thermal and oxidative stability compared to furan-based alcohols (e.g., 2-(4-methylfuran-2-yl)ethan-1-ol) due to the saturated ring structure .
- Thiomorpholine vs. Oxane : Replacing oxygen with sulfur (as in thiomorpholine derivatives) increases electron density, altering reactivity in nucleophilic substitutions .
Substituent Effects: Dimethyl vs. Single Methyl: The 2,2-dimethyl substitution on the oxane ring significantly increases steric hindrance and hydrophobicity compared to mono-methyl analogs (e.g., 2-(2-methyloxan-4-yl)ethan-1-amine). This reduces solubility in water but enhances compatibility with non-polar matrices . Functional Groups: The hydroxyl group in this compound allows for hydrogen bonding and esterification, whereas amine or ethoxy groups in analogs enable distinct reaction pathways (e.g., amidation, ether cleavage) .
Biological and Industrial Applications: Pharmaceutical Potential: Thiomorpholine derivatives show antimicrobial activity, while oxane-based alcohols are less explored biologically but have utility in polymer synthesis . Surfactant Behavior: Ethanol-ether-amine hybrids (e.g., 2-{2-[(4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol) demonstrate amphiphilic properties, making them candidates for emulsifiers or drug carriers .
Table 2: Physicochemical Properties
| Property | This compound | 2-(2-Methyloxan-4-yl)ethan-1-amine | 2-(4-Methylfuran-2-yl)ethan-1-ol |
|---|---|---|---|
| Boiling Point | 245–250°C (estimated) | 220–225°C | 195–200°C |
| Water Solubility | 1.2 g/L (25°C) | 3.5 g/L | 8.7 g/L |
| LogP (Octanol-Water) | 1.8 | 1.2 | 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
